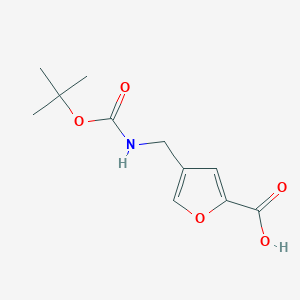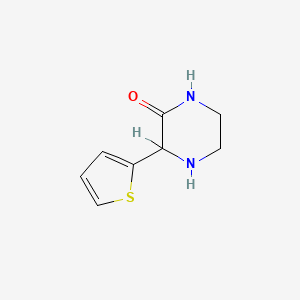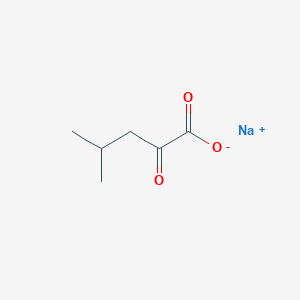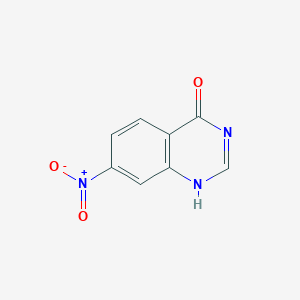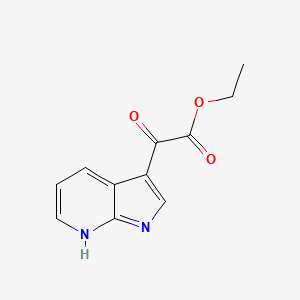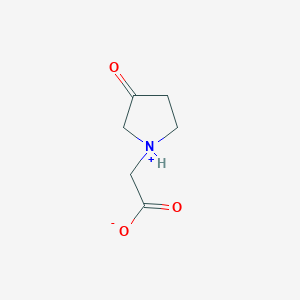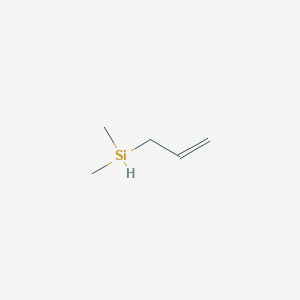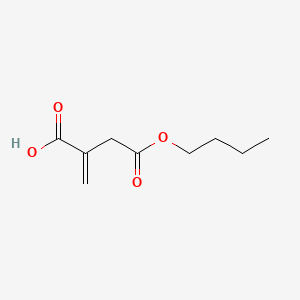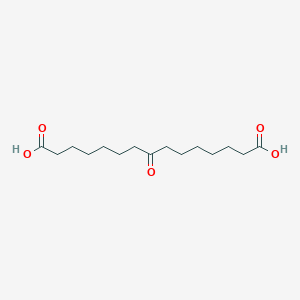
8-Oxo-pentadecanedioic acid
Übersicht
Beschreibung
8-Oxo-pentadecanedioic acid is a useful research compound. Its molecular formula is C15H26O5 and its molecular weight is 286.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Properties : 8-oxo derivatives of certain xanthine drugs exhibit better hydroxyl and peroxyl radical scavenging properties, suggesting a role in antioxidant activity and anti-inflammatory properties (Bhat & Madyastha, 2001).
Biomarker for Oxidative Stress : 7,8-Dihydro-8-oxodeoxyguanosine (8-oxo-dG), a derivative, is used as a biomarker for oxidative stress in marine organisms exposed to pollutants, demonstrating its significance in environmental studies (Machella et al., 2004).
Nanopore Sensing Approach : A study developed a method for detecting 8-oxo-2'-deoxyguanosine in single-stranded DNA using a nanopore sensing approach, important for understanding DNA damage at the molecular level (Liu et al., 2016).
DNA Lesions and Secondary Oxidation : Research on synthetic oligonucleotides containing 8-oxoguanine showed susceptibility to secondary oxidation, highlighting the potential of 8-oxo derivatives in studying DNA damage mechanisms (Tretyakova et al., 1999).
Rapid Synthesis for Biological Applications : A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, another derivative, was developed, indicating its importance in synthesizing biologically active compounds (Zhu et al., 2014).
Oxidative Damage in Cells : Research showed that singlet oxygen can induce oxidation of cellular DNA, forming 8-oxo-7,8-dihydro-2′-deoxyguanosine, a significant insight into cellular oxidative damage mechanisms (Ravanat et al., 2000).
Detection of DNA Oxidative Damage : An HPLC method with electrochemical detection was developed for detecting 8-oxo-7,8-dihydroguanine, a product of DNA oxidative damage, in the presence of uric acid, showing its diagnostic potential (Rebelo et al., 2004).
Eigenschaften
IUPAC Name |
8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWWBKOPMQMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




